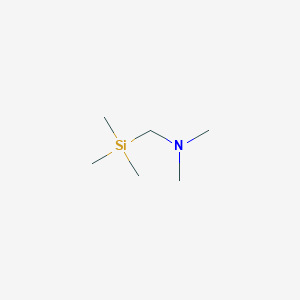

Dimethyl(trimethylsilylmethyl)amine

Description

Dimethyl(trimethylsilylmethyl)amine, also known as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is a tertiary amine featuring a trimethylsilyl (TMS) group and a methoxymethyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₂₃NOSi, with a molecular weight of 253.42 g/mol (CAS: 150969-57-6) . This compound is synthesized via alkylation of benzylamine with chloromethyltrimethylsilane, followed by reaction with formaldehyde in the presence of methanol .

The reagent is pivotal in generating non-stabilized azomethine ylides under mild conditions (e.g., LiF treatment at 35°C in acetonitrile), which participate in [3+2]-cycloadditions with carbonyl compounds and alkenes . Its advantages include high yields (e.g., 50–87% in cycloadduct formation) and avoidance of silver salts, enhancing synthetic utility . Applications span pharmaceuticals (e.g., histamine H3 receptor antagonists) and materials science .

Properties

IUPAC Name |

N,N-dimethyl-1-trimethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi/c1-7(2)6-8(3,4)5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSBZHYDUVVKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171193 | |

| Record name | Dimethyl(trimethylsilylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18182-40-6 | |

| Record name | Dimethyl(trimethylsilylmethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018182406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(trimethylsilylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(trimethylsilylmethyl)amine can be synthesized through several methods. One common method involves the reaction of dimethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(trimethylsilylmethyl)amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Silylation Reactions: It is commonly used as a silylating agent to introduce trimethylsilyl groups into other molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides can react with this compound under mild conditions to form substituted amines.

Silylation: Reagents like chlorotrimethylsilane are used in the presence of a base to facilitate the silylation process.

Major Products Formed

The major products formed from these reactions include various silylated derivatives and substituted amines, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Dimethyl(trimethylsilylmethyl)amine is primarily utilized as a silylating agent in organic synthesis. It facilitates the introduction of trimethylsilyl groups into other molecules, which is crucial for enhancing the volatility and stability of compounds during gas chromatography and other analytical techniques. The ability to form stable silyl derivatives makes it valuable in the synthesis of complex organic molecules.

Key Reactions

- Silylation Reactions : The compound reacts with alcohols, amines, and thiols to form silylated derivatives. This process is essential in protecting functional groups during multi-step syntheses.

- Nucleophilic Substitution : It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups, allowing for further functionalization of the molecule.

Biochemistry

In biochemical applications, this compound is used for the modification of biomolecules . This modification aids in the analytical characterization of complex biological substances such as proteins and nucleic acids.

Case Study: Modification of Nucleotides

Research has shown that this compound can be employed in synthesizing nucleoside phosphoramidites, which are key intermediates in oligonucleotide synthesis. These intermediates are vital for producing synthetic DNA and RNA sequences used in genetic research and therapeutic applications .

Material Science

The compound's unique properties make it suitable for various applications in material science, particularly in the production of specialty chemicals and materials.

Industrial Applications

- Production of Specialty Chemicals : this compound is involved in creating advanced materials with specific properties, such as hydrophobicity and enhanced thermal stability.

- Photochemical Reactions : It has been investigated for its role in photochemical hydroamination reactions, where it acts as a substrate for synthesizing enamines from alkynes .

Mechanism of Action

The mechanism of action of dimethyl(trimethylsilylmethyl)amine involves its ability to act as a nucleophile in substitution reactions and as a silylating agent. The trimethylsilyl group provides steric protection and enhances the reactivity of the compound in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares dimethyl(trimethylsilylmethyl)amine with structurally related tertiary amines and silyl-containing reagents:

Stability and Handling

- Thermal Stability : this compound requires storage at room temperature in darkness due to sensitivity to hydrolysis .

- Toxicity : Unlike BDMA (pH 10, corrosive), this compound exhibits moderate toxicity (LD₅₀ data pending) but is safer than silver-dependent reagents .

Research Findings and Industrial Relevance

- Green Chemistry : The elimination of Ag salts in ylide generation aligns with sustainable practices, reducing metal waste .

- Market Trends : While lauryl dimethyl amine oxide dominates the surfactant market (~$1.48 billion by 2032), this compound remains niche, primarily utilized in academia and specialty chemical production .

Biological Activity

Dimethyl(trimethylsilylmethyl)amine, also known as N,N-Dimethyltrimethylsilylamine, is an organosilicon compound that has garnered attention due to its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including its effects on various biological systems, synthesis pathways, and relevant case studies.

This compound can be synthesized through the reaction of trimethylsilyl chloride with ammonia. The general reaction is as follows:

This compound serves as a precursor for various derivatives used in organic synthesis, including nucleoside phosphoramidites and deoxofluorinating agents like (dimethylamino)sulfur trifluoride (Me-DAST) .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating the antimicrobial activity of various organosilicon compounds, it was found to inhibit the growth of several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the presence of the trimethylsilyl group, which enhances lipophilicity and facilitates membrane penetration .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, a case study involving human breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability, suggesting potential as an anticancer agent. The exact mechanism remains under investigation, but it may involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. A study on neurodegenerative disease models indicated that this compound could mitigate oxidative stress and neuronal cell death. This effect is hypothesized to be due to its ability to scavenge free radicals, thus protecting neuronal cells from damage .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cells | |

| Neuroprotection | Mitigation of oxidative stress |

Case Studies

- Antimicrobial Activity : A comprehensive study evaluated the effectiveness of various organosilicon compounds, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. Results showed significant inhibition zones, indicating strong antimicrobial activity.

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, human breast cancer cells were treated with varying concentrations of this compound. The results revealed a dose-dependent decrease in cell proliferation, supporting its potential use in cancer therapy.

- Neuroprotective Mechanisms : In models of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells by reducing markers of apoptosis and promoting cell survival pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl(trimethylsilylmethyl)amine in laboratory settings?

- Methodology : A robust method involves reacting N-(trimethylsilylmethyl)amines with acid chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in benzene using triethylamine as an HCl acceptor at room temperature . This approach minimizes side reactions and ensures high yields. Purification via column chromatography or recrystallization is recommended.

- Key Considerations : Use inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the trimethylsilyl group. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR are critical for confirming the presence of the trimethylsilyl group (δ ~0.1 ppm for Si(CH)) and the dimethylamine moiety (δ 2.2–2.5 ppm for N(CH)) .

- IR Spectroscopy : Look for Si–C stretching vibrations near 1250 cm and N–H bending modes (if present) around 1600 cm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for silyl-containing intermediates .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in nucleophilic substitutions?

- Steric and Electronic Effects : The bulky trimethylsilyl group reduces nucleophilicity at the adjacent nitrogen by imposing steric hindrance, as observed in reactions with electrophiles like alkyl halides. Computational studies (DFT) reveal that the Si–C bond stabilizes transition states via hyperconjugation, altering reaction kinetics .

- Experimental Validation : Compare reaction rates of this compound with non-silylated analogs (e.g., dimethylamine) under identical conditions. Use kinetic isotope effects or Hammett plots to quantify electronic contributions .

Q. What strategies resolve contradictions in reported reaction yields when using different catalysts?

- Data Reconciliation :

- Catalyst Screening : Test catalysts like activated alumina (used in methylamine synthesis ) versus triethylamine (for acid chloride reactions ). Variables such as temperature (25–80°C) and solvent polarity (benzene vs. THF) significantly impact yields.

- Thermodynamic Analysis : Use calorimetry (e.g., ΔfH° data from NIST ) to assess exothermicity and side reactions. For example, competing silyl group hydrolysis may lower yields if moisture is present.

Q. What computational approaches predict the thermodynamic stability of intermediates in reactions involving this compound?

- Methods :

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for intermediates like silyl-stabilized carbocations or amide anions. Reference experimental thermochemical data (e.g., ΔfH° = -45.1 kJ/mol for dimethylamine derivatives ).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents that stabilize silyl intermediates .

Contradiction Analysis

- Synthesis Yield Discrepancies : Some studies report lower yields when using paraformaldehyde/ammonium chloride routes compared to acid chloride methods . This may arise from incomplete dehydration or competing oligomerization. Mitigate by optimizing stoichiometry (e.g., excess paraformaldehyde) and adding desiccants like molecular sieves.

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.